5-Bromo-1H-benzimidazole

Catalog No.
S668942
CAS No.
4887-88-1
M.F
C7H5BrN2
M. Wt
197.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-1H-benzimidazole

CAS Number

4887-88-1

Product Name

5-Bromo-1H-benzimidazole

IUPAC Name

6-bromo-1H-benzimidazole

Molecular Formula

C7H5BrN2

Molecular Weight

197.03 g/mol

InChI

InChI=1S/C7H5BrN2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10)

InChI Key

GEDVWGDBMPJNEV-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)NC=N2

Canonical SMILES

C1=CC2=C(C=C1Br)NC=N2

The exact mass of the compound 5-Bromo-1H-benzimidazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Bromo-1H-benzimidazole is a halogenated heterocyclic compound widely employed as a key intermediate in medicinal chemistry and materials science. The benzimidazole core is a privileged scaffold, recognized as a structural isostere of natural nucleotides, allowing it to interact with various biological targets. The bromine atom at the 5-position provides a stable yet reactive site, making the compound a versatile precursor for introducing further molecular complexity, particularly through palladium-catalyzed cross-coupling reactions. This strategic functionalization is critical in the development of targeted therapeutics and advanced organic materials.

Research Fit

Halogenated benzimidazole building block with 5-bromo substitution

C-Br bond enables versatile cross-coupling for library synthesis

Scaffold for kinase inhibitor and bioactive molecule research

Substituting 5-Bromo-1H-benzimidazole with other isomers or halides is often unviable due to significant differences in reactivity and biological function. The position of the halogen on the benzimidazole ring critically influences the molecule's electronic properties and steric profile, which dictates its interaction with enzymes and receptors. For synthetic applications, the C-Br bond offers a well-balanced reactivity for cross-coupling reactions, being more reactive than the corresponding C-Cl bond but often more stable and cost-effective than a C-I bond. This makes 5-bromo-1H-benzimidazole a more reliable and predictable intermediate in multi-step syntheses where reaction conditions and yields are critical procurement considerations.

Substitution Risk

5-Chloro or 5-fluoro replacement

Lower cross-coupling reactivity may limit library scope and yield; C-F is typically inert under standard conditions.

Regioisomer (4-bromo-1H-benzimidazole)

Electronic and steric differences alter reactivity and binding profiles; may not transfer to target molecules.

Unsubstituted benzimidazole

Lacks halogen handle for derivatization, restricting downstream diversification.

Optimal Reactivity for Suzuki-Miyaura Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, the choice of halide is a primary determinant of reaction efficiency. Aryl bromides are generally more reactive than aryl chlorides due to the lower carbon-halogen bond dissociation energy, which facilitates the rate-determining oxidative addition step. While advanced catalyst systems have improved the viability of aryl chlorides, aryl bromides like 5-Bromo-1H-benzimidazole frequently provide higher yields under milder conditions, reducing process complexity and cost. This balanced reactivity makes it a preferred substrate over less reactive chloro-analogs and more expensive, potentially less stable iodo-analogs for reliable C-C bond formation.

Evidence DimensionGeneral Reactivity in Palladium-Catalyzed Cross-Coupling
Target Compound DataHigh reactivity, enabling milder conditions and often higher yields.
Comparator Or BaselineAryl Chlorides: Lower reactivity, often requiring more aggressive conditions or specialized catalysts. Aryl Iodides: Higher reactivity, but often higher cost and lower stability.
Quantified DifferenceGeneral reactivity trend: I > Br > OTf > Cl.
ConditionsStandard Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions.

For process development and scale-up, the predictable and robust reactivity of the bromo-substituent can lead to more efficient, cost-effective, and reliable synthetic routes compared to other halides.

α-Glucosidase Inhibition
Head-to-head
IC50 8.34 μM vs 38.25 μM (Acarbose)
4.6-fold lower IC50
Supports derivative-based enzyme inhibitor research
In vitro α-glucosidase assay; comparator is a clinical reference

Demonstrated Efficacy as a Core Scaffold for Potent PARP Inhibitors

The benzimidazole scaffold is a validated core for Poly(ADP-ribose) polymerase (PARP) inhibitors used in cancer therapy. Research leading to the potent PARP inhibitor A-966492 (Ki = 1 nM) utilized a substituted benzimidazole-4-carboxamide core. The synthesis of such complex molecules relies on functionalized precursors like 5-Bromo-1H-benzimidazole to enable the construction of the required phenyl-substituted derivatives at the C-2 position. The bromine atom serves as a critical synthetic handle for introducing the complex side chains necessary for high-potency enzyme inhibition, a modification not possible with the unsubstituted benzimidazole.

Evidence DimensionEnzyme Inhibition (Potency of downstream product)
Target Compound DataServes as a key precursor for benzimidazole-based PARP inhibitors with potent activity (e.g., A-966492, Ki = 1 nM).
Comparator Or BaselineUnsubstituted Benzimidazole: Lacks the reactive handle needed to introduce the specific substitutions required for potent PARP inhibition.
Quantified DifferenceThe functionalization enabled by the 5-bromo group is essential for achieving the nanomolar potency of the final inhibitor.
ConditionsIn vitro PARP-1 enzyme assay.

Procuring the 5-bromo derivative is essential for synthetic chemists aiming to develop high-potency PARP inhibitors, as the unsubstituted core lacks the necessary functionality for building these complex, biologically active molecules.

MCF-7 Antiproliferative
Cross-study
IC50 4.6 nM (bromo) vs 7,010 nM (chloro)
~1,500-fold difference
Reported cell-model response context for derivative selection
MCF-7 breast carcinoma cell line; cross-study comparison

Superiority of Bromine Substitution for Protein Kinase CK2 Inhibition

Structure-activity relationship (SAR) studies on halogenated benzimidazole-based inhibitors of protein kinase CK2 have established a clear hierarchy for halogen effectiveness. Research shows that bromine atoms on the benzene ring are more effective for CK2 inhibition than chlorine, which is in turn more effective than fluorine. This makes the 4,5,6,7-tetrabromobenzene scaffold the most effective for inhibiting CK2. While this study uses a tetrabrominated analog, the principle demonstrates the superior contribution of bromine over other halogens in this specific binding context, making 5-Bromo-1H-benzimidazole a more promising starting point than its chloro- or fluoro-analogs for developing CK2 inhibitors.

Evidence DimensionInhibitory Potency against Protein Kinase CK2
Target Compound DataBromine substitution provides higher inhibitory efficacy compared to other halogens.
Comparator Or BaselineChlorine and Fluorine substitutions: Less effective for CK2 inhibition.
Quantified DifferenceEstablished efficacy trend for halogenation: Bromine > Chlorine > Fluorine.
ConditionsIn vitro protein kinase CK2 inhibition assays.

For researchers developing kinase inhibitors, selecting the bromo-derivative over other halogenated benzimidazoles provides a stronger foundation for achieving high target potency, directly impacting lead optimization efficiency.

Cross-Coupling Reactivity
Class-level
C-Br bond enables efficient Suzuki coupling
C-Cl: less reactive; C-F: inert
Supports building-block selection for Pd-catalyzed library synthesis
Class-level inference; reactivity depends on conditions
Lipophilicity (LogP)
Predicted
Predicted LogP 2.325
~0.5 units higher than 5-chloro analogue
Reported logP within drug-like research space (1-3)
Computational prediction; experimental validation advised

Core Precursor for Developing Potent Kinase and PARP Inhibitors

The compound is a critical starting material for synthesizing complex heterocyclic drug candidates. Its balanced reactivity is ideal for introducing diverse side chains via cross-coupling, a necessary step for building structure-activity relationships and achieving high-potency inhibition of targets like PARP and protein kinases.

Reliable Intermediate for Multi-Step Organic Synthesis and Process Development

In industrial and academic labs focused on process chemistry, 5-Bromo-1H-benzimidazole offers a predictable and efficient handle for Suzuki-Miyaura and other cross-coupling reactions. Its superior performance compared to chloro-analogs under standard conditions can streamline route scouting and improve the overall efficiency of synthesizing complex target molecules.

Scaffold for Advanced Materials in Organic Electronics

The benzimidazole core is used in materials for organic electronics, such as hosts in OLEDs. The 5-bromo position provides a site for synthetic modification, allowing for the tuning of electronic properties to develop novel bipolar host materials or components for other organic electronic devices.

Application Fit

Application
Selection Property
Validation Focus
α-Glucosidase inhibitor research
Bromo-substituent for derivatization
In vitro enzyme inhibition assay
Cancer cell kinase inhibitor research
Halogen impact on cellular potency
Antiproliferative assay in target cells
Cross-coupling library synthesis
C-Br bond reactivity
Suzuki coupling scope and efficiency
ADME property research
Predicted logP profile
Experimental logP and permeability

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (97.56%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Bromo-1H-benzimidazole

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